molecular formula C8H6FN3S B2616815 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 261633-13-0

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2616815
CAS No.: 261633-13-0
M. Wt: 195.22
InChI Key: UOUUROSHCZTVFN-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a fluorophenyl-substituted 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile scaffold for developing novel biologically active substances, with studies indicating a promising range of pharmacological properties. Research into this compound and its derivatives has demonstrated substantial antimicrobial and antifungal activity. Specific studies have found that Schiff base derivatives of this core structure exhibit remarkable efficacy against Staphylococcus aureus , in some cases exceeding the activity of reference drugs . Furthermore, certain derivatives show high activity against Candida albicans , particularly compounds modified with 4-bromophenyl or 2,3-dimethoxyphenyl groups, indicating a strong structure-activity relationship for antifungal applications . Beyond its direct antimicrobial effects, this compound is a valuable precursor for further chemical modification. In silico predictions suggest that its derivatives may target key enzymes, including alkaline phosphatase, histidine kinase, and phosphodiesterase, pointing to potential anti-inflammatory, antiviral, and antitumor applications . Molecular docking studies of related 1,2,4-triazole-3-thiol compounds have shown reliable binding interactions with cyclooxygenase (COX) enzymes, suggesting a mechanism for anti-inflammatory effects through the prostaglandin biosynthesis pathway . From a toxicological perspective, experimental data on a closely related derivative (4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol) established an LD 50 of 1190 mg/kg via intragastric administration in an in vivo model, classifying it in toxicity class IV (low-hazard substances) according to K.K. Sidorov's classification . The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to confer favorable pharmacokinetic properties and minimal toxicity while affecting diverse biochemical processes . This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate laboratory safety protocols.

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUUROSHCZTVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antibacterial Properties

Research has demonstrated significant antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Mechanism of Action : The compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication. Molecular docking studies indicate a favorable binding affinity with a binding energy of -9.5 kcal/mol .
  • Minimum Inhibitory Concentration (MIC) : A study reported an MIC of 0.5 µg/mL for this compound compared to 1 µg/mL for a control antibiotic, indicating its potential as a strong antibacterial agent.
CompoundMinimum Inhibitory Concentration (MIC)Activity Type
5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol0.5 µg/mLAntibacterial
Control Antibiotic1 µg/mLAntibacterial

Antifungal Activity

The triazole structure is well-known for its antifungal properties. The compound exhibits the following characteristics:

  • Targeting Fungal Cell Membranes : It disrupts ergosterol synthesis, an essential component of fungal cell membranes. This action enhances its efficacy when used in combination with other antifungal agents .

Anti-Tubercular Properties

Recent studies have explored the anti-tubercular potential of this compound against Mycobacterium tuberculosis (MTB), particularly multi-drug-resistant strains:

  • Efficacy Against MTB : The compound exhibited promising anti-TB activity with effective concentrations of 5.5 µg/mL against H37Rv strains and 11 µg/mL against MDR strains .
  • Target Identification : Potential molecular targets include dihydrofolate reductase and β-ketoacyl carrier protein synthase III (FABH), which are critical in bacterial folate synthesis and fatty acid biosynthesis respectively .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and mechanisms of action for this compound:

  • Study on Antimicrobial Efficacy : This study highlighted the compound's broad spectrum of activity against various bacterial strains and its lower MIC compared to traditional antibiotics.
  • Molecular Docking Analysis : This analysis confirmed the strong binding affinity of the compound to both bacterial DNA gyrase and fungal ergosterol synthase, suggesting dual therapeutic potential .
Target EnzymeBinding Energy (kcal/mol)
DNA Gyrase-9.5
Ergosterol Synthase-8.7

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Antimicrobial Activity

Fluorinated triazole-thiol derivatives exhibit significant antimicrobial properties. For example:

  • 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Schiff bases (e.g., compounds 60–62 in ) with fluorine at para, ortho, or meta positions on the benzene ring showed MIC values against Pseudomonas aeruginosa ranging from 20.5–21.7 µM . The ortho-fluorinated analogue displayed slightly higher activity, suggesting positional effects of fluorine on membrane permeability or target binding.
  • 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII) demonstrated moderate antimicrobial activity against bacteria and fungi, attributed to the methoxyphenyl and furyl substituents enhancing lipophilicity .

Table 1: Antimicrobial Activity of Triazole-Thiol Derivatives

Compound Name Substituents MIC (µM) vs P. aeruginosa Reference
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl Not reported
Compound 60 (Schiff base) Pyrazinyl + para-fluorobenzaldehyde 21.7
Compound 61 (Schiff base) Pyrazinyl + ortho-fluorobenzaldehyde 20.5
XIII Furan-2-yl + 4-methoxybenzylidene Moderate activity

The target compound’s 2-fluorophenyl group may enhance antimicrobial activity compared to non-halogenated analogues due to increased electronegativity and steric hindrance.

Antileishmanial Activity
  • 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives (237a, 238a) exhibited IC50 values of 79.0 µM against Leishmania donovani, outperforming the standard drug sodium stibogluconate (IC50: 490.0 µM) . The pyrazinyl group likely contributes to improved target engagement.

Corrosion Inhibition

Triazole-thiols are effective corrosion inhibitors for metals in acidic environments:

  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) showed superior inhibition efficiency (mixed-type, predominantly anodic) for zinc in 0.1 M HCl compared to hydrazide analogues (HYD) . The benzyl and methylthio substituents enhance adsorption on metal surfaces.

Table 2: Corrosion Inhibition Efficiency

Compound Name Substituents Metal Substrate Inhibition Efficiency Reference
This compound 2-Fluorophenyl Not reported
TRD 4-(Methylthio)benzyl Zinc >80%
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 3-Pyridyl AA6061 Al alloy High

The fluorine atom in the target compound may improve adsorption via dipole interactions, but direct comparative data are lacking.

Structural and Electronic Effects

  • Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol): The para-chloro substituent enhances inhibition of YUC flavin monooxygenases in auxin biosynthesis . Chlorine’s larger atomic radius compared to fluorine may reduce steric accessibility but increase hydrophobic interactions.
  • 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol : The nitro group’s electron-withdrawing effect stabilizes the triazole ring, improving thermal stability and coordination with transition metals .

Table 3: Substituent Effects on Triazole-Thiol Properties

Compound Name Substituent Position/Halogen Key Property Reference
This compound Ortho-fluoro Enhanced electronegativity, steric hindrance
Yucasin Para-chloro YUC enzyme inhibition
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol Para-nitro Metal coordination, thermal stability

Biological Activity

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₆FN₃S. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Biological Activities

  • Antifungal Activity
    • 1,2,4-triazole derivatives are well-known for their antifungal properties. Studies have demonstrated that compounds with similar structures exhibit significant antifungal activity against various fungal species. For instance, triazole derivatives have been shown to inhibit the growth of Microsporum gypseum and other pathogenic fungi .
    • The mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
  • Antibacterial Activity
    • Research indicates that triazole compounds can also possess antibacterial properties. The structural features of this compound may contribute to its effectiveness against gram-positive and gram-negative bacteria .
    • The compound's ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor is under investigation.
  • Anti-inflammatory Properties
    • The anti-inflammatory potential of triazole derivatives has been explored through molecular docking studies against cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play key roles in the inflammatory process .
    • Compounds similar to this compound have shown promise in modulating these pathways, suggesting potential applications in treating inflammatory diseases.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:

  • A series of alkyl derivatives were synthesized and tested for their anti-inflammatory effects via COX inhibition assays .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in disease pathways:

  • Docking studies revealed that the compound can effectively bind to active sites of relevant enzymes, indicating its potential as a lead compound for drug development .

Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntifungalInhibition of ergosterol biosynthesis
AntibacterialDisruption of cell wall synthesis
Anti-inflammatoryCOX enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. Alkylation or functionalization at the sulfur atom (e.g., S-alkylation) is achieved using alkyl halides or phenacyl bromides in acetone or ethanol, with potassium carbonate as a base . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) reduces reaction time and improves yield for derivatives .
  • Key Data :

  • Yield Optimization : Ethanol or DMF solvents yield 75–85% purity post-recrystallization .
  • Microwave Conditions : 150–200 W, 10–15 minutes, monitored by LC-MS .

Q. How should researchers characterize the structural and purity profiles of this compound?

  • Methodology : Use 1H-NMR (400 MHz, DMSO-d6) to confirm substitution patterns, FTIR for thiol (-SH) stretching (2500–2600 cm⁻¹), and elemental analysis (CHNS via Elementar Vario L cube) to verify stoichiometry . LC-MS or GC-MS ensures purity (>95%) .

Q. What are the standard protocols for assessing acute toxicity in preclinical studies?

  • Methodology :

  • In Vivo : Administer intragastrically at graded doses (e.g., 100–2000 mg/kg) to rodent models. Calculate LD50 using probit analysis (e.g., 1190 mg/kg for a related triazole-thiol derivative) .
  • In Silico : Apply QSAR models (e.g., PASS Online) to predict toxicity class (e.g., Class IV, low toxicity) with cross-validation coefficients >0.8 .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity). Validate with ADME predictions for bioavailability .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity using descriptors like LogP and topological polar surface area .

Q. What mechanisms underlie the antimicrobial activity of 5-(2-fluorophenyl)-triazole-3-thiol derivatives?

  • Findings : At 0.1–1.0% concentrations, the compound inhibits M. bovis growth by disrupting cell wall synthesis, surpassing isoniazid in tuberculostatic effects at pH 6.5–7.1 . Thiol groups may chelate metal ions critical for microbial enzymes .
  • Experimental Design :

  • Culture Conditions : Use Löwenstein-Jensen medium, pH 6.5, 37°C, with 90-day observation for delayed growth inhibition .

Q. How do structural modifications (e.g., alkylation, metal coordination) affect pharmacological properties?

  • Case Study :

  • Alkylation : S-alkyl derivatives (e.g., methyl, benzyl) enhance lipophilicity, improving blood-brain barrier penetration but may reduce solubility .
  • Metal Complexes : Coordination with Ni(II) or Cu(II) increases antioxidant activity (IC50 ~15–20 μM in DPPH assays) but may alter toxicity profiles .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported toxicity classes for triazole-thiol derivatives: How to reconcile in silico vs. in vivo results?

  • Analysis : QSAR models may overpredict safety for derivatives with bulky substituents (e.g., dimethoxybenzylidene groups) due to incomplete training data . Validate computationally predicted Class IV toxicity (low risk) with in vivo hepatotoxicity markers (ALT/AST levels) .

Q. Why do some studies report pH-dependent antimicrobial activity while others do not?

  • Resolution : Activity against M. bovis is pH-sensitive due to protonation of the thiol group, but this effect diminishes in derivatives with stabilized S-alkyl or disulfide bonds . Test compounds across pH 4.0–8.0 to map ionization effects.

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

DerivativeMethodSolventYield (%)Purity (%)Reference
S-MethylAlkylationAcetone7892
Disulfide (Oxidized)Iodine/KIEthanol6588
Cu(II) ComplexMetal coordinationMethanol7095

Table 2 : Antimicrobial Activity Against M. bovis

Concentration (%)Growth Inhibition (Days)pHComparative Efficacy vs. IsoniazidReference
0.1>906.53× higher
1.0>907.12× higher

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